H-Trp-Met-OH
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23-7-6-14(16(21)22)19-15(20)12(17)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZABQIRMYTKCF-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427226 | |
| Record name | L-Methionine, L-tryptophyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21438-63-1 | |
| Record name | L-Tryptophyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionine, L-tryptophyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for L Methionine, L Tryptophyl Dipeptides
Chemical Synthesis Approaches
Chemical synthesis of peptides can be broadly categorized into solution-phase and solid-phase methods. Both approaches rely on the sequential coupling of amino acids, but differ in the physical state of the reactants.
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves carrying out the entire synthesis in a homogeneous solution. creative-peptides.com In this method, protected amino acids or peptide fragments are dissolved in a suitable organic solvent, and coupling reagents are added to facilitate the formation of the peptide bond. creative-peptides.com The key advantage of this technique is its scalability, making it suitable for the large-scale production of peptides. creative-peptides.com
The synthesis of L-methionyl-L-tryptophan in solution would begin with the protection of the amino group of L-methionine and the carboxyl group of L-tryptophan. The unprotected carboxyl group of the N-protected L-methionine is then activated by a coupling reagent and reacted with the C-protected L-tryptophan. Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. Purification at each step is typically required to remove unreacted starting materials and byproducts.
A significant challenge in synthesizing peptides containing methionine is the susceptibility of its thioether side chain to oxidation, which can form methionine sulfoxide. biotage.com Tryptophan's indole (B1671886) side chain can be modified by cationic species, particularly during the cleavage of protecting groups. peptide.com Therefore, reaction conditions must be carefully controlled, and scavengers are often added during deprotection steps to prevent these side reactions.
Solid-Phase Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become a standard method for peptide synthesis. masterorganicchemistry.comnih.gov The core concept of SPPS is the covalent attachment of the initial amino acid to an insoluble polymer support, or resin. nih.govbachem.com The peptide chain is then assembled in a stepwise manner on this solid support. bachem.com Each synthesis cycle involves the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next N-protected amino acid. bachem.com Excess reagents and soluble byproducts are removed by simple filtration and washing, which simplifies the purification process. nih.govbachem.com
For the synthesis of L-methionyl-L-tryptophan, L-tryptophan would first be anchored to a suitable resin, such as Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid, or Rink amide resin for a C-terminal amide. uci.edu The N-terminal protecting group of the resin-bound tryptophan is then removed, and N-protected L-methionine is coupled to the free amino group. Finally, the completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. bachem.com
The thioether side chain of methionine is generally left unprotected in standard Fmoc-based SPPS, as it is considered non-reactive under these conditions. biotage.com However, oxidation can still occur, and measures such as using scavengers during the final cleavage from the resin are recommended. biotage.comuci.edu The indole group of tryptophan may also require protection to prevent side reactions. peptide.com
Coupling Reagents and Protecting Group Strategies
The formation of the peptide bond is a thermodynamically unfavorable process that requires the activation of the carboxyl group of one amino acid. creative-peptides.com Coupling reagents are used to facilitate this activation, converting the carboxyl group into a more reactive intermediate that readily reacts with the amino group of the other amino acid. creative-peptides.comuni-kiel.de
Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. uni-kiel.depeptide.comwikipedia.org Additives like 1-hydroxybenzotriazole (HOBt) and its aza-derivative (HOAt) are often used with coupling reagents to improve reaction rates and suppress racemization. wikipedia.org
| Coupling Reagent Class | Examples | Mechanism of Action | Ref. |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | React with the carboxyl group to form a highly reactive O-acylisourea intermediate. | peptide.compeptidescientific.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Form active esters that are highly reactive towards the amino group. | wikipedia.orgpeptidescientific.com |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, they form active esters, with HATU being particularly effective for difficult couplings. | peptide.compeptidescientific.com |
Protecting groups are essential in peptide synthesis to temporarily block reactive functional groups and prevent unwanted side reactions. creative-peptides.comiris-biotech.de The choice of protecting groups is dictated by the synthesis strategy (e.g., Boc/Bzl or Fmoc/tBu). masterorganicchemistry.comiris-biotech.de
In the widely used Fmoc/tBu strategy, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.comiris-biotech.de Side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. iris-biotech.de
For L-methionyl-L-tryptophan synthesis:
L-Methionine : The α-amino group is typically protected with Fmoc or Boc. The thioether side chain is often left unprotected, but care must be taken to avoid oxidation. biotage.comnbinno.com
L-Tryptophan : The α-amino group is protected with Fmoc or Boc. The indole nitrogen of the side chain can be protected, for instance with a formyl (CHO) group in Boc chemistry, to prevent oxidation or modification during cleavage. peptide.com In many Fmoc-based syntheses, tryptophan is used without side-chain protection, but scavengers are crucial during the final acid-mediated cleavage step. peptide.com
| Functional Group | Common Protecting Groups (Fmoc Strategy) | Deprotection Condition | Ref. |
| α-Amino Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in DMF | creative-peptides.com |
| Carboxyl Group (C-terminus) | Attached to a solid support (e.g., Wang resin) | Strong acid (e.g., Trifluoroacetic acid - TFA) | uci.edu |
| Tryptophan (Indole Side Chain) | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | peptide.com |
| Tryptophan (Indole Side Chain) | None (scavengers used during cleavage) | Not applicable | peptide.com |
| Methionine (Thioether Side Chain) | None | Not applicable | biotage.com |
Enzymatic Synthesis Routes
Enzymatic methods for peptide synthesis offer several advantages over chemical approaches, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents and protecting groups.
L-Amino Acid Ligase-Mediated Dipeptide Synthesis
L-amino acid ligases (Lals) are enzymes that catalyze the formation of a peptide bond between two unprotected L-amino acids, coupled with the hydrolysis of ATP to ADP and phosphate (B84403). nih.gov This one-step condensation process is highly specific and does not lead to the degradation of the product. nih.gov
The substrate specificity of L-amino acid ligases varies. For example, a ligase (TabS) from Pseudomonas syringae has been shown to synthesize various dipeptides. nih.gov While direct synthesis of L-methionyl-L-tryptophan by a specific L-amino acid ligase has not been extensively documented in the reviewed literature, the broad substrate tolerance of some of these enzymes suggests it could be a feasible route. The synthesis would involve combining L-methionine, L-tryptophan, and the appropriate ligase in a buffered solution containing ATP and magnesium ions as cofactors.
Biocatalytic Strategies for Dipeptide Formation
Beyond L-amino acid ligases, other biocatalytic strategies can be employed for dipeptide synthesis. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or biphasic systems) to catalyze peptide bond formation. This approach, known as reverse proteolysis, can be kinetically or thermodynamically controlled.
Another promising biocatalytic approach involves the use of enzymes like tryptophan synthase. Tryptophan synthase, typically a heterotetramer, catalyzes the synthesis of L-tryptophan from indole and L-serine. nih.gov While its primary role is not dipeptide formation, enzyme engineering and directed evolution could potentially adapt such enzymes or other synthases for the specific ligation of L-methionine and L-tryptophan. nih.govchim.it These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis.
Advanced Structural Elucidation and Conformational Landscape of L Methionine, L Tryptophyl Dipeptides
Computational Modeling and Quantum Chemical Studies
The intricate three-dimensional structure and dynamic behavior of dipeptides such as L-methionyl-L-tryptophan are governed by a complex interplay of intramolecular forces. To unravel this complexity, computational modeling and quantum chemical studies serve as indispensable tools, providing insights at an atomistic level that are often inaccessible through experimental methods alone. These approaches allow for a detailed exploration of the dipeptide's conformational landscape, electronic properties, and optical responses.
Molecular Mechanics (MM) and Force Field Applications
Molecular Mechanics (MM) is a computational method that models molecular systems by applying the principles of classical mechanics. wikipedia.org In this approach, atoms are treated as single particles, and the potential energy of the system is calculated as a function of nuclear coordinates using a force field. wikipedia.org MM force fields are the preferred methods for simulations of large biomolecules like proteins, playing an essential role in studying conformational flexibility. distantreader.orgnih.gov
The potential energy function in a force field is a summation of individual energy terms, including bonded interactions (bond stretching, angle bending, torsional angles) and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.orgnih.govnih.gov
For dipeptides like L-methionyl-L-tryptophan, MM simulations are frequently the initial step in a hierarchical modeling strategy. distantreader.org Due to their computational efficiency, MM methods are ideal for performing broad conformational searches to identify a large number of theoretically possible structures. distantreader.orgacs.org These searches can reveal the primary conformational families, such as folded and extended structures, which serve as starting points for more accurate, high-level calculations. distantreader.org The differentiation in energy between various conformations calculated by MM is often determined primarily by non-valent interactions. distantreader.org
Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is based on the principle that the energy of the system can be determined from its electron density. DFT replaces the complex many-body problem of interacting electrons with a more manageable one where each electron moves in an effective potential. This approach has been successfully applied to determine the structural and electronic properties of a wide variety of molecules.
Following the initial exploration with MM, the most stable conformations of L-methionyl-L-tryptophan are typically subjected to geometry optimization using DFT. distantreader.org This process refines the molecular structures and provides more accurate energetic and electronic property data. Functionals such as B3LYP are commonly employed for this purpose. distantreader.orgsemanticscholar.orgnih.gov DFT calculations can determine key geometric parameters and stabilizing interaction energies, such as those arising from hydrogen bonds or cation-π interactions between the methionine and tryptophan residues. acs.org
The accuracy of DFT calculations is significantly influenced by the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Different basis sets can yield varying results for molecular properties. For amino acid systems, which are rich in hydrogen bonds, the selection of an appropriate basis set is crucial for obtaining reliable results. researchgate.net
Commonly used basis sets in studies of amino acids and peptides include Pople-style basis sets like 6-31G(d,p) and 6-31+G(d,p), as well as correlation-consistent basis sets like aug-cc-pVDZ. distantreader.orgresearchgate.net The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially for systems with non-covalent interactions and anions. Studies have shown that for hybrid generalized gradient approximation (GGA) methods, the differences between results from small and large basis sets decrease relatively quickly. researchgate.net However, a systematic evaluation is necessary to ensure the convergence of the calculated properties. For instance, while some properties show limited impact from variations in the basis set, others, like relative conformer energies, can be more sensitive. researchgate.netnih.gov
| Basis Set | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| 6-31G(d) | 0.00 | Standard Pople-style basis set with polarization functions on heavy atoms. |
| 6-31+G(d,p) | -0.25 | Adds diffuse functions (+) for better description of non-covalent interactions and polarization functions on hydrogens (p). distantreader.org |
| aug-cc-pVDZ | -0.31 | Correlation-consistent basis set, generally provides higher accuracy but at a greater computational cost. researchgate.net |
Biomolecules exist and function in an aqueous environment. Therefore, accounting for the effect of the solvent is critical for accurate computational modeling. Gas-phase calculations can sometimes fail to correctly predict the conformational preferences of peptides, as they neglect the stabilizing influence of the solvent. nih.gov
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. nih.gov This approach provides a reasonable and computationally efficient alternative to explicitly modeling individual solvent molecules. nih.gov Studies on model peptides have demonstrated that incorporating the PCM for water leads to potential energy surfaces and conformational preferences that better correlate with experimental data from protein structures. nih.gov For L-methionyl-L-tryptophan, using a PCM water model would be essential for accurately describing the thermodynamics of its different conformations in a biological context. researchgate.netmdpi.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Optical Response
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to investigate the properties of systems in the presence of time-dependent potentials, such as an oscillating electric field from light. wikipedia.orggitlab.io It is a powerful tool for calculating excitation energies, frequency-dependent response properties, and photoabsorption spectra of molecules. wikipedia.orgaps.org
For a dipeptide containing a chromophore like the indole (B1671886) ring of tryptophan, TD-DFT is the method of choice for modeling its optical response. nih.gov The calculations can predict the electronic transitions that occur when the molecule absorbs light, providing the corresponding excitation energies and oscillator strengths, which relate to the intensity of the absorption. gitlab.io This information is fundamental for interpreting experimental UV-Vis and circular dichroism (CD) spectra. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectra. nih.gov
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|---|
| S0 → S1 | 4.31 | 288 | 0.09 | π → π* (Indole Lb) |
| S0 → S2 | 4.98 | 249 | 0.02 | n → π* (Peptide Bond) |
| S0 → S3 | 5.61 | 221 | 0.45 | π → π* (Indole Bb) |
Conformational Analysis and Energy Landscape Exploration
The function of a peptide is intrinsically linked to its three-dimensional structure and dynamics, which can be described by its potential energy landscape. frontiersin.orgnih.gov This landscape contains all the necessary information to describe the kinetic and thermodynamic properties of the molecular system. frontiersin.org Exploring this landscape involves identifying the stable low-energy conformations (local minima) and the transition states that connect them. frontiersin.org
For L-methionyl-L-tryptophan, the conformational analysis begins with a broad search of the conformational space, often using methods like molecular dynamics (MD) simulations or genetic algorithms. acs.orgnih.gov This initial exploration generates a diverse set of possible structures. These structures are then optimized using more accurate methods like DFT to locate the precise energy minima. distantreader.org
The analysis of the resulting stable conformers reveals key intramolecular interactions that dictate the dipeptide's preferred shapes. In protonated Met-Trp dimers, for example, stable structures are often stabilized by a combination of interactions. These can include a cation-π interaction between the protonated amino group of one residue and the indole ring of the tryptophan, as well as various hydrogen bonds. acs.org The side chain of methionine can also bend to form an intramolecular H-bond between its sulfur atom and its own amino group. acs.org The relative energies of these conformers determine their population at a given temperature, providing a comprehensive picture of the dipeptide's structural ensemble. acs.org
| Conformer Type | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
|---|---|---|
| Folded (Cation-π) | 0.00 | Cation-π (Met-NH3+ ↔ Trp-indole), Intramolecular H-bond (backbone) acs.org |
| Folded (Side-Chain H-Bond) | 0.85 | Intramolecular H-bond (Met S ↔ Met-NH3+), Backbone H-bond acs.org |
| Extended | 2.10 | Fewer intramolecular interactions; higher solvation potential. distantreader.org |
| Conformation | Typical φ Angle Range | Typical ψ Angle Range |
|---|---|---|
| Extended β-Strand | -110° to -180° | +110° to +180° |
| Polyproline II (PPII) | -40° to -110° | +130° to +180° |
Side Chain Conformation and Flexibility
The spatial arrangement of the methionine and tryptophan side chains is described by a set of dihedral angles denoted as chi (χ). These angles determine the side chains' rotameric states, which are typically clustered around energetically favorable staggered conformations known as gauche(+), trans, and gauche(-). expasy.org
Methionine Side Chain: The long, flexible side chain of methionine is defined by three principal dihedral angles: χ1, χ2, and χ3. duke.edu The rotation around these bonds allows the thioether group to be positioned in various orientations, influencing its potential interactions with other parts of the molecule or its environment.
Tryptophan Side Chain: The conformation of the tryptophan side chain is primarily defined by χ1 and χ2. nih.gov The χ1 angle is rotameric, with energy minima near +60° (gauche+), 180° (trans), and -60° (gauche-). nih.gov The χ2 angle, involving the sp2-hybridized Cγ atom of the indole ring, typically prefers values near ±90° to minimize steric clashes with the peptide backbone. expasy.orgfccc.edu
The flexibility of both side chains allows the dipeptide to adopt a variety of conformations, with the final populated states being a balance of steric hindrance, electrostatic forces, and weak intramolecular attractive interactions. nih.gov
| Residue | Dihedral Angle | Common Rotameric States (°) |
|---|---|---|
| L-Methionine | χ1 | ~+60 (g+), ~180 (t), ~-60 (g-) |
| χ2 | ~+60 (g+), ~180 (t), ~-60 (g-) | |
| χ3 | ~+60 (g+), ~180 (t), ~-60 (g-) | |
| L-Tryptophan | χ1 | ~+60 (g+), ~180 (t), ~-60 (g-) |
| χ2 | ~+90, ~-90 |
Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions are critical in stabilizing the specific three-dimensional structure of L-methionyl-L-tryptophan. Hydrogen bonds, in particular, play a significant role. In addition to the conventional hydrogen bonds between the amide proton (N-H) and carbonyl oxygen (C=O) of the peptide backbone, the tryptophan side chain can act as a hydrogen bond donor.
A notable non-canonical hydrogen bond can occur between the polarized Cδ1—H group of the tryptophan indole ring and a backbone carbonyl oxygen atom. nih.gov Quantum-chemical calculations have shown these C—H···O interactions to be cohesive, with interaction energies ranging from 1.5 to 3.0 kcal mol⁻¹, depending on the geometry. nih.gov The Nε1—H group of the indole ring is also a potent hydrogen bond donor. nih.gov Furthermore, interactions involving the sulfur atom of the methionine side chain, such as S–π and CH–π interactions with the tryptophan indole ring, can contribute to the conformational stability. nih.gov
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
|---|---|---|---|
| Canonical H-Bond | Backbone N-H | Backbone C=O | Variable |
| Canonical H-Bond | Trp Indole Nε1-H | Backbone C=O | Variable |
| Non-Canonical H-Bond | Trp Indole Cδ1-H | Backbone C=O | 1.5 - 3.0 nih.gov |
| S-π / CH-π | Met Side Chain (S, CH₂) | Trp Indole Ring (π system) | 1.0 - 3.0 nih.gov |
Advanced Spectroscopic Characterization
Infrared (IR) and Linear-Polarized IR (IR-LD) Spectroscopy
Infrared (IR) spectroscopy provides detailed information about the vibrational modes of the functional groups within L-methionyl-L-tryptophan. Solid-state analysis reveals characteristic bands for the amide and carboxylate groups. researchgate.net Key vibrational modes include the N-H stretching (Amide A), C=O stretching (Amide I), and N-H bending coupled with C-N stretching (Amide II). The carboxylate group (COO⁻) exhibits strong asymmetric and symmetric stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3400 | ν(N-H) Amide A | Amide |
| ~1660 | ν(C=O) Amide I | Amide |
| ~1585 | νas(COO⁻) | Carboxylate |
| ~1545 | δ(N-H) + ν(C-N) Amide II | Amide |
| ~1410 | νs(COO⁻) | Carboxylate |
| ~750 | γ(C-H) out-of-plane | Indole Ring |
Data derived from studies on L-methionyl-L-tryptophan and related tryptophan-containing peptides. researchgate.netacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra
The UV-Vis absorption spectrum of L-methionyl-L-tryptophan is dominated by the electronic transitions of the tryptophan indole ring, which acts as the sole chromophore in the near-UV region (>240 nm). The methionine residue does not absorb significantly in this range. The spectrum typically shows a strong absorption maximum around 280 nm, with a shoulder at approximately 288 nm. iosrjournals.org
This absorption band arises primarily from π → π* electronic transitions within the conjugated indole ring system. Spectroscopic evidence suggests that the main absorption band is largely due to a single electronic transition from the ground state to the ¹Lb excited state. rsc.orgresearchgate.net The exact position and molar absorptivity of the peak can be sensitive to the local environment, including solvent polarity and intramolecular interactions.
| Approx. Wavelength (λmax) | Transition Type | Chromophore |
|---|---|---|
| ~280 nm | π → π* (¹Lb) | Tryptophan Indole Ring |
| ~220 nm | π → π* (¹La) | Tryptophan Indole Ring |
| <200 nm | n → σ* / π → π* | Peptide Bond |
Data based on the characteristic absorption of the tryptophan chromophore. iosrjournals.org
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of L-methionyl-L-tryptophan, offering complementary information to IR spectroscopy. The Raman spectrum is rich in detail, with characteristic bands for both the methionine and tryptophan side chains, as well as the peptide backbone.
The tryptophan indole ring gives rise to several prominent bands. A Fermi resonance doublet around 1340-1360 cm⁻¹ is a characteristic feature. spectroscopyonline.com The band near 880 cm⁻¹ is particularly sensitive to the hydrogen-bonding environment of the indole N1-H group, shifting to lower frequencies with stronger H-bonds. nih.gov The intensity of the 1360 cm⁻¹ band serves as a marker for the hydrophobicity of the indole ring's environment. nih.gov The methionine side chain is characterized by C-S stretching vibrations, which typically appear in the 630–760 cm⁻¹ region. spectroscopyonline.com
| Wavenumber (cm⁻¹) | Assignment | Residue/Group |
|---|---|---|
| ~1616 | Indole Ring Mode | Tryptophan |
| ~1550 | Indole Ring Mode (W3) | Tryptophan |
| ~1360 / ~1340 | Indole Ring Fermi Doublet | Tryptophan |
| ~1250 | Amide III | Backbone |
| ~1010 | Indole Ring Breathing Mode | Tryptophan |
| ~880 | Indole Ring Mode (H-bond sensor) | Tryptophan |
| ~760 | Indole Ring Mode (W17) | Tryptophan |
| 630-760 | ν(C-S) | Methionine |
Assignments based on studies of tryptophan and methionine-containing peptides. spectroscopyonline.comnih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and local chiral environment of peptides. The CD spectrum of L-Methionyl-L-tryptophan is dominated by contributions from the peptide bond and the aromatic side chain of the C-terminal tryptophan residue.
The far-UV region (below 250 nm) of the CD spectrum provides information about the peptide backbone conformation. For a short, flexible dipeptide like L-Methionyl-L-tryptophan in solution, the spectrum is typically characterized by a strong negative band near 200 nm, which is indicative of a predominantly random coil or disordered conformation.
The near-UV region (250-320 nm) is particularly informative for this dipeptide, as it is sensitive to the environment of the tryptophan indole ring. The electronic transitions of the indole chromophore, specifically the ¹Lₐ and ¹Lₑ transitions, give rise to distinct CD bands. cas.cznih.gov The precise position, intensity, and sign of these bands are highly sensitive to the local microenvironment, including solvent polarity and side-chain interactions, making them excellent probes of tertiary structure and conformational dynamics. cas.cz In folded proteins or stereochemically constrained environments, the coupling of transitions from two or more tryptophan residues can result in strong CD signals, a phenomenon known as exciton chirality. cas.cz While L-Methionyl-L-tryptophan contains only one tryptophan, its interaction with the methionine side chain and the peptide backbone can still induce significant CD signals. The sulfur-containing side chain of methionine also contributes to the CD spectrum in the amide region, which can interfere with the analysis of secondary structure. nih.gov
Table 1: Typical Circular Dichroism Bands for Tryptophan-Containing Peptides
| Wavelength Region | Approximate Wavelength (nm) | Assignment | Structural Information |
| Far-UV | ~195-205 nm | π → π* transition | Peptide backbone conformation (e.g., random coil) |
| Far-UV | ~222 nm | n → π* transition | Peptide backbone conformation (e.g., α-helix, β-sheet) |
| Near-UV | ~270-290 nm | ¹Lₑ transition | Tryptophan side-chain environment and conformation |
| Near-UV | ~290-305 nm | ¹Lₐ transition | Tryptophan side-chain environment and conformation |
Data synthesized from general knowledge of peptide spectroscopy.
Studies on tryptophan-based polyamidoamino acids have shown that CD spectra are pH-dependent, reflecting changes in the protonation state and subsequent conformational adjustments. mdpi.com This suggests that the conformational landscape of L-Methionyl-L-tryptophan would also be sensitive to pH variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can elucidate the through-bond and through-space connectivities, providing the necessary constraints for structural calculations.
The ¹H NMR spectrum of L-Methionyl-L-tryptophan displays characteristic signals for both amino acid residues. The aromatic protons of the tryptophan indole ring resonate in the downfield region (typically 7.0-7.8 ppm), while the α-protons of both residues appear between 3.5 and 4.5 ppm. The methionine side chain exhibits signals for the β- and γ-protons (~1.8-2.2 ppm) and a distinct singlet for the S-methyl protons (~2.1 ppm).
2D NMR experiments are crucial for assigning these resonances and determining the peptide's conformation:
COSY (Correlation Spectroscopy) identifies scalar-coupled protons within each amino acid residue, establishing the spin systems.
TOCSY (Total Correlation Spectroscopy) extends these correlations to the entire spin system of a residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other (< 5 Å), providing key distance restraints for determining the peptide's fold. For instance, NOEs between the methionine side-chain protons and the tryptophan indole protons would indicate a folded conformation where these two side chains are in proximity.
The conformation of the tryptophan side chain itself can be analyzed by examining coupling constants and NOEs. rsc.org Studies have shown that in solution, one dominant conformer often exists, with the side-chain trans to the carboxylic acid group and the indole ring perpendicular to the Cα–Cβ bond. rsc.org
Table 2: Predicted ¹H NMR Chemical Shift Ranges for L-Methionyl-L-tryptophan in D₂O
| Proton | Methionine Residue (ppm) | Tryptophan Residue (ppm) |
| NH (Amide) | ~8.2-8.5 | ~8.0-8.3 |
| α-CH | ~4.0-4.3 | ~4.2-4.5 |
| β-CH₂ | ~1.9-2.2 | ~3.2-3.4 |
| γ-CH₂ | ~2.5-2.7 | - |
| S-CH₃ | ~2.1 | - |
| Indole NH | - | ~10.1 |
| Indole Aromatic CH | - | ~7.0-7.8 |
Values are estimates based on typical amino acid and dipeptide chemical shifts and may vary with solvent and pH.
Mass Spectrometry Applications
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and sequence of peptides. For L-Methionyl-L-tryptophan, electrospray ionization (ESI) is a common method that generates a protonated molecular ion [M+H]⁺.
The exact mass of the [M+H]⁺ ion can be used to confirm the elemental composition of the dipeptide. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing structural and sequence information. Collision-Induced Dissociation (CID) is a common fragmentation method that typically cleaves the peptide bond, resulting in a series of b- and y-ions.
b-ions contain the N-terminus (methionine) and are formed by cleavage of the peptide bond.
y-ions contain the C-terminus (tryptophan) and are also formed by cleavage of the peptide bond.
The difference in mass between consecutive ions in a series can identify the amino acid residue. In addition to backbone fragmentation, the side chains of methionine and tryptophan can undergo characteristic fragmentation or modification. Methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). nih.govnih.gov Tryptophan can also be oxidized to products such as kynurenine (B1673888) or N-formylkynurenine. nih.govnih.gov Interestingly, in studies of the Met-Trp dipeptide, the tryptophan residue was found to be preferentially oxidized. Research involving plasma irradiation of tryptophan solutions has identified oxidation products with specific mass-to-charge ratios, such as m/z = 221 (tryptophan + O) and m/z = 237 (tryptophan + 2O). nih.gov
Table 3: Predicted Major Fragment Ions for L-Methionyl-L-tryptophan in ESI-MS/MS
| Ion Type | Fragment | Predicted m/z |
| Precursor | [Met-Trp+H]⁺ | 336.1 |
| b-ion | b₁ (Met) | 132.0 |
| y-ion | y₁ (Trp) | 188.1 |
| Immonium Ion | Trp | 159.1 |
| Immonium Ion | Met | 104.0 |
m/z values are for the monoisotopic mass.
The fragmentation pattern, including the presence of immonium ions for methionine (m/z 104.0) and tryptophan (m/z 159.1), provides unambiguous identification of the amino acid constituents.
Mechanistic Investigations of L Methionine, L Tryptophyl Dipeptide Interactions
Enzymatic Degradation and Proteolytic Processing
The breakdown of peptides, or proteolysis, is a critical biological process catalyzed by enzymes known as proteases. This process involves the hydrolysis of the peptide bond that links amino acid residues. wikipedia.org The susceptibility of a specific peptide bond to cleavage is largely determined by the identity of the amino acid residues flanking the bond, as this dictates the recognition and binding by a specific protease.
Specific in vitro studies detailing the cleavage of the L-Methionyl-L-tryptophan dipeptide are not extensively documented in publicly available literature. However, the principles of enzymatic proteolysis allow for predictions regarding its susceptibility to various proteases. Proteolytic enzymes exhibit specificity, cleaving peptide bonds adjacent to particular amino acid residues. nih.gov For instance, endopeptidases cleave bonds within the peptide chain and are generally the preferred enzymes for the hydrolysis of food proteins to yield low molecular weight peptides. nih.gov The peptide bond between methionine and tryptophan in L-Methionyl-L-tryptophan would be the target for such enzymatic action. The rate and efficiency of this cleavage would depend on the specific enzyme used, its concentration, and the reaction conditions such as pH and temperature. wur.nl
The specificity of a protease is determined by its active site, particularly the S1 binding pocket, which accommodates the amino acid residue at the P1 position (the residue immediately preceding the cleaved bond). wikipedia.org α-Chymotrypsin, a well-characterized serine protease, is known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues. wikipedia.orgsigmaaldrich.com
The primary residues targeted by α-chymotrypsin are tryptophan, tyrosine, and phenylalanine. wikipedia.org It also demonstrates secondary, albeit slower, hydrolytic activity towards peptide bonds following other residues, including methionine and leucine. wur.nlsigmaaldrich.com Given this specificity, α-chymotrypsin is a strong candidate for the hydrolysis of L-Methionyl-L-tryptophan, where it would cleave the peptide bond after the L-methionine residue (the P1 position).
Table 1: Substrate Specificity of α-Chymotrypsin at the P1 Position
| Primary Specificity (High Rate of Hydrolysis) | Secondary Specificity (Slower Rate of Hydrolysis) |
| Tryptophan | Methionine |
| Tyrosine | Leucine |
| Phenylalanine | Isoleucine |
| Histidine | |
| Alanine |
This table is based on the known general specificity of bovine pancreatic α-chymotrypsin. wur.nlsigmaaldrich.com
Interactions with Biological Macromolecules (In Vitro)
Beyond enzymatic degradation, dipeptides can engage in non-covalent interactions with a variety of biological macromolecules, including enzymes and receptors. These interactions are fundamental to many biological processes and are governed by the physicochemical properties of the peptide.
The binding of a peptide to a protein is a dynamic process involving the formation of multiple non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The aromatic side chain of tryptophan can participate in hydrophobic and π–π stacking interactions, which are crucial for the stabilization of protein structure and protein-ligand binding. rsc.org Methionine, while also hydrophobic, offers a flexible side chain that can adapt to the topology of a binding pocket.
Peptides can act as modulators of enzyme activity, either inhibiting or enhancing their catalytic function. Dipeptides that are structurally similar to an enzyme's preferred substrate can act as competitive inhibitors by binding to the active site without being productively hydrolyzed, thereby blocking access for the actual substrate. mdpi.com
While direct studies on the modulatory effects of L-Methionyl-L-tryptophan on α-chymotrypsin are not prominent, research on other dipeptides provides insight into potential mechanisms. For example, dipeptide derivatives such as H-D-Phe-L-Phe-OMe have been shown to act as competitive inhibitors of α-chymotrypsin. nih.gov This particular dipeptide was found to be resistant to cleavage and inhibited the enzyme with a Ki of 9.0 x 10⁻⁵ M. nih.gov It is plausible that L-Methionyl-L-tryptophan or its derivatives could exhibit similar inhibitory properties by occupying the active site of enzymes that recognize its constituent residues.
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor that plays a significant role in the inflammatory response. rsc.orgnih.gov It is activated by N-formylated peptides, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), which are released by bacteria or damaged mitochondria. rsc.org Several studies have investigated tryptophan-containing dipeptide derivatives as potential antagonists for FPR1, aiming to modulate inflammatory processes.
A series of synthesized tryptophan-containing dipeptides have demonstrated potent antagonistic effects on fMLP-induced superoxide generation and neutrophil elastase release in human neutrophils. rsc.orgresearchgate.net These effects were attributed to the selective inhibition of FPR1. rsc.orgresearchgate.net The structure-activity relationship studies from this research indicated that an N-benzoyl-Trp-Phe-OMe fragment was a suitable core structure for interaction with FPR1. rsc.org Although these studies were conducted on derivatives and not the simple L-Methionyl-L-tryptophan dipeptide, they highlight the potential for tryptophan-containing dipeptides to bind to and modulate the activity of FPR1.
Table 2: Inhibitory Effects of Tryptophan-Containing Dipeptide Derivatives on fMLP-Induced Responses in Human Neutrophils
| Compound | IC₅₀ for Superoxide Generation (μM) | IC₅₀ for Elastase Release (μM) |
| Compound 3 | 0.23 | 0.60 |
| Compound 6 | 1.88 | 2.47 |
| Compound 19a | 1.87 | 3.60 |
| Compound 24a | 0.12 | 0.37 |
| Compound 24b | 1.32 | 1.03 |
Data from a study on synthetic tryptophan-containing dipeptide derivatives acting as FPR1 antagonists. rsc.orgresearchgate.net
Peptide-Nucleic Acid Interactions
The interaction between peptides and nucleic acids is fundamental to many biological processes, including gene regulation and protein synthesis. The specific recognition of nucleic acid bases by peptides is often driven by a combination of non-covalent forces, including hydrogen bonding and aromatic stacking interactions. In the context of the L-Methionyl-L-tryptophan dipeptide, the L-tryptophyl residue is of particular interest due to the properties of its indole (B1671886) side chain.
Research on tryptophan-containing tetrapeptides, such as Trp-Gly-Gly-Glu and Trp-Gly-Gly-Gln, provides insight into the potential mechanisms by which the tryptophyl moiety of the dipeptide could interact with nucleic acid bases. Studies using fluorescence and 1H-NMR methods to examine the binding of these peptides to 7-methylguanine have revealed a cooperative model of interaction. nih.gov This model involves a stacking interaction between the tryptophan residue's indole ring and the purine base. nih.gov Simultaneously, the side chains of other amino acids in the peptide, like glutamic acid or glutamine, form hydrogen bonds with the base. nih.gov
| Interacting Moiety | Type of Interaction with Nucleic Acid Base | Supporting Evidence |
| L-Tryptophyl (Indole Ring) | π-π Stacking | Spectroscopic comparison of tryptophan-containing peptides with 7-methylguanine showed a clear stacking interaction. nih.gov |
| Peptide Backbone/Side Chains | Hydrogen Bonding | Analysis of peptides with Glu and Gln residues demonstrated effective hydrogen-bond pairing with the guanine base. nih.gov |
Bioconjugation with Nanomaterials (e.g., Gold Clusters)
The bioconjugation of peptides with nanomaterials, such as gold clusters, has garnered significant attention for applications in sensing, imaging, and catalysis. The amino acid residues within a peptide dictate the nature of its interaction with the nanomaterial surface. The L-Methionyl-L-tryptophan dipeptide contains two residues with a known affinity for gold surfaces.
The L-tryptophan residue can serve as both a reducing agent and a stabilizing agent in the synthesis of gold nanoclusters (AuNCs). researchgate.net The indole side chain is capable of reducing gold ions (Au³⁺) to form metallic gold (Au⁰), leading to the nucleation and growth of nanoclusters. researchgate.net Subsequently, the dipeptide can cap the surface of the newly formed AuNCs, preventing their aggregation and providing stability in aqueous solutions. This interaction is crucial for creating functional, biocompatible nanomaterials. nih.gov
The L-methionine residue offers an additional, distinct mode of interaction. The sulfur atom in its thioether side chain has a strong affinity for gold surfaces, readily forming a coordinate bond. This sulfur-gold interaction is a well-established principle in the self-assembly of molecules on gold substrates. Therefore, in the L-Methionyl-L-tryptophan dipeptide, both the indole ring of tryptophan and the sulfur atom of methionine can act as anchor points to the gold nanocluster surface. This potential for bidentate or multipoint attachment could lead to a more stable and well-defined bioconjugate compared to peptides with only a single interacting residue.
The interaction between peptides and gold nanoclusters has been investigated through both theoretical and experimental approaches to elucidate binding mechanisms and energies.
Theoretical Studies: Computational methods like density functional theory (DFT) are used to model the interaction between amino acids and gold clusters. ias.ac.in These studies can determine the preferred binding sites on the amino acid, calculate interaction energies, and analyze the nature of the chemical bonds formed. For example, theoretical investigations on the interaction of the amino acid proline with a small gold cluster (Au₃) showed that proline could interact through its amide terminal (N–Au bond) or its carboxyl terminal (O–Au anchor bond associated with an O–H···Au hydrogen bond). ias.ac.in A similar theoretical approach applied to L-Methionyl-L-tryptophan would likely reveal favorable interactions via the tryptophan indole ring, the methionine sulfur atom, and the peptide's terminal carboxyl and amino groups. Natural bond orbital (NBO) analysis can further substantiate these findings by detailing the orbital-level interactions. ias.ac.in A computational study on clusters of aromatic residues around methionine calculated a significant interaction energy, highlighting the favorability of such arrangements. nih.gov
| Theoretical Method | Application to Peptide-Gold Interaction | Key Findings from Analogous Systems |
| Density Functional Theory (DFT) | Optimization of complex structures, calculation of interaction energies. | Proline interacts favorably with Au₃ clusters through its amide end. ias.ac.in |
| Natural Bond Orbital (NBO) Analysis | Elucidation of orbital-level interactions and charge transfer. | Confirms the nature of bonding, such as N-Au or O-Au anchor bonds. ias.ac.in |
| Coupled Cluster (CCSD) Calculations | High-accuracy calculation of interaction energies. | Calculated interaction energy for a Met-Phe-Trp cluster was -7.49 kcal mol⁻¹. nih.gov |
Experimental Studies: Experimentally, the formation of peptide-stabilized gold nanoclusters is confirmed using various analytical techniques. The synthesis typically involves the reduction of a gold salt, such as tetrachloroauric acid (HAuCl₄), in the presence of the peptide. researchgate.net The resulting bioconjugates are then characterized to understand their structure and properties. Techniques like transmission electron microscopy (TEM) are used to determine the size and morphology of the nanoclusters, while spectroscopic methods confirm the successful conjugation and investigate the optical properties of the material. Studies on tryptophan derivatives have shown their utility in fabricating few-atom AuNCs without the need for external reducing agents. nih.gov
One of the most compelling features of gold nanoclusters stabilized by tryptophan-containing peptides is their unique optical properties, particularly their intense fluorescence. researchgate.netnih.gov Unlike larger gold nanoparticles which exhibit surface plasmon resonance, ultrasmall gold nanoclusters (typically <2 nm) behave more like molecules and can exhibit strong photoluminescence.
The bioconjugation of L-Methionyl-L-tryptophan with gold can lead to the formation of dual-emission fluorescent gold nanoclusters. researchgate.net The fluorescence arises from electronic transitions within the gold core, which are influenced by the surface-capping peptide ligand. The indole ring of the L-tryptophyl residue plays a critical role in the formation and the resulting optical properties of these nanoclusters. researchgate.net The specific wavelengths of excitation and emission are characteristic signatures of the nanocluster-peptide conjugate.
These spectroscopic signatures can be exploited for optical recognition and sensing applications. The fluorescence of the AuNCs can be selectively quenched or enhanced by the presence of specific analytes, such as metal ions. For instance, L-tryptophan-stabilized gold nanoclusters have been successfully used as a ratiometric sensor for the detection of Fe³⁺ ions, with a low detection limit. researchgate.net The interaction of the target analyte with the peptide-nanocluster complex alters the electronic environment of the gold core, leading to a measurable change in the fluorescence signal. This principle allows for the development of highly sensitive and selective optical sensors based on the L-Methionyl-L-tryptophan-gold nanoconjugate.
| Spectroscopic Property | Typical Values for Tryptophan-Stabilized AuNCs | Application |
| Fluorescence Emission Maximum (λem) | ~450-470 nm (Blue Emission) researchgate.netnih.gov | Sensing, Bioimaging |
| Fluorescence Excitation Maximum (λex) | ~360-380 nm researchgate.netnih.gov | Optical Recognition |
| Absolute Quantum Yield | ~2.13% nih.gov | Indicator of Emission Efficiency |
| Average Fluorescence Lifetime | ~1.47 ns nih.gov | Characterization of Excited State Dynamics |
Biochemical Pathways and Roles of Constituent Amino Acids Within a Peptide Context
L-Methionine Biosynthesis and Metabolism Pathways
L-methionine is an essential sulfur-containing amino acid in animals, meaning it must be obtained from the diet. nih.gov However, microorganisms and plants possess the enzymatic machinery for its de novo synthesis. nih.govwikipedia.org The biosynthetic pathways of methionine are integral to cellular metabolism, not only for protein synthesis but also as a precursor for other vital compounds. nih.gov
In plants and microorganisms, the biosynthesis of L-methionine is part of the aspartate family of amino acids, which also includes lysine, threonine, and isoleucine. nih.govwikipedia.org The carbon backbone is derived from aspartic acid, while the sulfur atom is typically sourced from cysteine. wikipedia.org
The synthesis begins with aspartate, which is converted through a series of enzymatic steps to homoserine. youtube.com From homoserine, the pathways in different organisms diverge slightly. In many bacteria, homoserine is first acylated to form O-succinylhomoserine. nih.govslideshare.net This intermediate then reacts with cysteine in a process called transsulfuration, catalyzed by cystathionine (B15957) γ-synthase, to produce cystathionine. wikipedia.orgslideshare.net Cystathionine is subsequently cleaved by cystathionine β-lyase to yield homocysteine, pyruvate, and ammonia. nih.govpnas.org
In plants, the pathway is similar, but O-phosphohomoserine (OPH) is the activated homoserine derivative that reacts with cysteine to form cystathionine, a reaction also catalyzed by cystathionine γ-synthase. nih.govnih.govpnas.org This is followed by the action of cystathionine β-lyase to produce homocysteine. pnas.org Some microorganisms utilize a direct sulfhydrylation pathway, where an activated homoserine derivative (like O-acetylhomoserine) reacts directly with sulfide (B99878) to form homocysteine. nih.govslideshare.net
The final step in both pathways is the methylation of homocysteine to form L-methionine, a reaction catalyzed by methionine synthase. nih.govwikipedia.org This enzyme transfers a methyl group from N5-methyltetrahydrofolate to the sulfur atom of homocysteine. mdpi.com
Table 1: Key Enzymes in L-Methionine Biosynthesis
| Enzyme | EC Number | Reaction | Organism Type |
|---|---|---|---|
| Aspartokinase | 2.7.2.4 | Phosphorylation of Aspartate | Bacteria, Plants |
| Aspartate-semialdehyde dehydrogenase | 1.2.1.11 | Reduction of Aspartyl-β-phosphate | Bacteria, Plants |
| Homoserine dehydrogenase | 1.1.1.3 | Reduction of Aspartate-β-semialdehyde | Bacteria, Plants |
| Homoserine O-transsuccinylase | 2.3.1.46 | Succinylation of Homoserine | Bacteria |
| Homoserine O-acetyltransferase | 2.3.1.31 | Acetylation of Homoserine | Fungi, some Bacteria |
| Cystathionine γ-synthase | 2.5.1.48 | Cystathionine formation from O-succinylhomoserine/O-phosphohomoserine and Cysteine | Bacteria, Plants, Fungi |
| Cystathionine β-lyase | 4.4.1.8 | Cleavage of Cystathionine to Homocysteine | Bacteria, Plants, Fungi |
| Methionine synthase | 2.1.1.13 / 2.1.1.14 | Methylation of Homocysteine to Methionine | Bacteria, Plants, Fungi |
The biosynthesis of L-methionine is tightly regulated to prevent its over-accumulation, which can be toxic to the cell. researchgate.net Regulation occurs primarily through feedback inhibition and repression of key enzymes in the pathway. nih.govnih.gov In many bacteria, such as Escherichia coli, the first enzyme unique to the methionine branch, homoserine succinyltransferase (encoded by the metA gene), is a major site of regulation. nih.gov The activity of this enzyme is allosterically inhibited by L-methionine and, more potently, by S-adenosyl-L-methionine (SAM), the primary active form of methionine in the cell. nih.govresearchgate.net This inhibition is often synergistic, meaning the combined presence of both methionine and SAM is more effective than either molecule alone. nih.gov
Furthermore, the expression of the genes encoding the biosynthetic enzymes (met genes) is often controlled by a repressor protein, such as MetJ in E. coli. researchgate.netnih.gov The MetJ repressor, in conjunction with its corepressor SAM, binds to specific operator regions in the DNA to block the transcription of the methionine biosynthetic genes. nih.gov When intracellular levels of SAM are low, the repressor is inactive, allowing for the synthesis of the enzymes needed to produce more methionine.
In plants, the regulation appears to be more complex and less reliant on transcriptional repression. nih.gov While feedback inhibition does occur, a key regulatory point is the branch point where O-phosphohomoserine is committed to either the threonine or methionine pathway. oup.com The enzyme for threonine synthesis is allosterically activated by SAM, thereby diverting the common precursor away from methionine synthesis when SAM levels are high. pnas.orgoup.com
L-methionine's metabolic significance extends far beyond its role as a building block for proteins. Its activated form, S-adenosyl-L-methionine (SAM or AdoMet), is a universal methyl group donor in countless biochemical reactions. amsbio.comwikipedia.org SAM is synthesized from L-methionine and ATP by the enzyme methionine adenosyltransferase (MAT). wikipedia.orgnih.gov
The positively charged sulfonium (B1226848) ion in SAM makes its methyl group highly reactive and readily transferable to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. nih.govlivingwithmthfr.org These methylation events are critical for the regulation of gene expression (epigenetics), signal transduction, and the structural integrity of biological membranes. wikipedia.orglivingwithmthfr.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, allowing the methionine cycle to continue. nih.govlivingwithmthfr.org
Beyond its role in methylation, SAM is a crucial precursor for the biosynthesis of other important molecules. amsbio.com In plants and other organisms, SAM is a key intermediate in the synthesis of polyamines (such as spermidine (B129725) and spermine) and the plant hormone ethylene (B1197577). nih.govfrontiersin.orgresearchgate.netnih.gov The synthesis of these molecules competes for the available pool of SAM. researchgate.netresearchgate.net For polyamine synthesis, SAM is first decarboxylated by SAM decarboxylase, and the resulting aminopropyl group is transferred to putrescine. amsbio.comnih.gov For ethylene synthesis, SAM is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase. researchgate.netnih.gov Thus, SAM stands at a critical metabolic crossroads, linking sulfur metabolism, one-carbon metabolism, and the synthesis of essential hormones and polyamines. researchgate.netnih.gov
Table 2: Major Roles of S-Adenosyl-L-Methionine (SAM)
| Metabolic Role | Process | Key Products/Effects |
|---|---|---|
| Methylation | Transmethylation Reactions | DNA methylation, RNA capping, protein modification, lipid synthesis. amsbio.comlivingwithmthfr.org |
| Polyamine Biosynthesis | Aminopropylation | Spermidine, Spermine (involved in cell growth and differentiation). amsbio.comnih.gov |
| Ethylene Biosynthesis | Precursor for ACC | Ethylene (plant hormone for ripening and stress responses). nih.govresearchgate.net |
| Regulation | Allosteric Effector | Feedback inhibition of methionine biosynthesis, activation of threonine synthase. nih.govoup.com |
L-Tryptophan Biosynthesis and Metabolism Pathways
L-tryptophan is one of the three aromatic amino acids, essential for animals, and synthesized by plants and microorganisms. cabidigitallibrary.orgnih.gov Its biosynthesis is a complex, multi-step process that originates from central carbon metabolism and results in the formation of an indole (B1671886) ring, a key structural feature of tryptophan and its many derivatives.
The biosynthesis of all aromatic amino acids—tryptophan, phenylalanine, and tyrosine—begins with the shikimate pathway. nih.govwikipedia.org This seven-step metabolic route is found in bacteria, fungi, algae, and plants, but is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. wikipedia.orgfrontiersin.org The pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.gov These precursors are converted through a series of intermediates, including shikimate, to produce the crucial branch-point molecule, chorismate. nih.govwikipedia.org
At chorismate, the pathway diverges. researchgate.net The synthesis of L-tryptophan is initiated when chorismate is converted to anthranilate by the enzyme anthranilate synthase. researchgate.netfrontiersin.org This is the committed step for tryptophan biosynthesis. frontiersin.org Anthranilate then undergoes a series of five further enzymatic reactions. cabidigitallibrary.orgbrainly.com It is first converted to phosphoribosyl anthranilate, then to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate, which is subsequently cyclized to form indole-3-glycerol phosphate. brainly.com The final step is catalyzed by tryptophan synthase, which cleaves indole-3-glycerol phosphate and condenses the resulting indole with serine to produce L-tryptophan. brainly.com
The indole ring of tryptophan serves as a precursor for a vast array of biologically active secondary metabolites, often referred to as indole derivatives. nih.govrsc.org In plants, tryptophan is the precursor to the essential growth hormone auxin (indole-3-acetic acid). researchgate.net In animals, it is the metabolic precursor for the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org Microorganisms can also metabolize tryptophan into various indole derivatives like indole-3-lactate and indole-3-carboxaldehyde, which can play roles in intercellular signaling and interactions with host organisms. nih.govresearchgate.netnih.gov
Table 3: Key Steps from Chorismate to Tryptophan
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Chorismate | Anthranilate synthase | Anthranilate |
| 2 | Anthranilate | Anthranilate phosphoribosyltransferase | Phosphoribosyl anthranilate |
| 3 | Phosphoribosyl anthranilate | Phosphoribosylanthranilate isomerase | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate |
| 4 | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate | Indole-3-glycerol phosphate synthase | Indole-3-glycerol phosphate |
| 5 | Indole-3-glycerol phosphate + Serine | Tryptophan synthase | L-Tryptophan |
Tryptophan Synthase Activity
Tryptophan synthase is an enzyme that catalyzes the final two steps in the biosynthesis of tryptophan. wikipedia.org It is typically found as a tetramer of α and β subunits. wikipedia.org The α subunits catalyze the reversible formation of indole and glyceraldehyde-3-phosphate from indole-3-glycerol phosphate, while the β subunits catalyze the irreversible condensation of indole and serine to form tryptophan. wikipedia.org This enzyme is common in Eubacteria, Archaebacteria, Protista, Fungi, and Plantae, but it is absent in animals. wikipedia.org
The substrates for tryptophan synthase are indole and L-serine. wikipedia.org The enzyme facilitates a carbon-carbon bond formation between these two molecules to synthesize L-tryptophan. nih.gov There is no scientific evidence in the available literature to suggest that the dipeptide L-methionyl-L-tryptophan directly interacts with or modulates the activity of tryptophan synthase. The function of this enzyme is centered on the de novo synthesis of tryptophan from simpler precursors, not the modification or interaction with peptides.
Interconversion and Metabolic Significance of Constituent Amino Acids in Peptide Function
The metabolic significance of L-methionine and L-tryptophan is extensive, as both are essential amino acids involved in numerous physiological pathways. byjus.com L-methionine, a sulfur-containing amino acid, is a crucial component in protein synthesis and serves as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body. nih.gov This role is vital for the methylation of DNA, proteins, and phospholipids. nih.gov L-tryptophan is the metabolic precursor for the synthesis of the neurotransmitter serotonin, the hormone melatonin, and the vitamin niacin through the kynurenine (B1673888) pathway. nih.govresearchgate.net
When linked as the dipeptide L-tryptophyl-L-methionine (WM peptide), these amino acids contribute to unique biological activities that may extend beyond their individual roles. Research has shown that dipeptides containing tryptophan at the N-terminal can be absorbed and delivered to the brain, where they can exert specific modulatory effects. nih.gov Studies on the WM peptide, identified from casein enzymatic digestion, have demonstrated its ability to suppress the activation of primary microglia, suggesting a direct role for the dipeptide in neuroinflammatory processes. nih.gov This indicates that the peptide itself possesses biological functions prior to its potential hydrolysis into constituent amino acids.
Role in Cellular Processes (e.g., protein synthesis, cell viability)
The roles of L-methionine and L-tryptophan in cellular processes like protein synthesis and the maintenance of cell viability are well-established.
Protein Synthesis Protein synthesis is a fundamental cellular process that involves the polymerization of individual amino acids into polypeptide chains. L-methionine is particularly critical as it is specified by the AUG codon, which is the most common initiation signal for translation in eukaryotes. khanacademy.org L-tryptophan, one of the less common amino acids, is incorporated into proteins where it can play important structural or functional roles, such as anchoring membrane proteins. wikipedia.orgnih.gov The synthesis process requires free amino acids that are charged onto transfer RNAs (tRNAs). There is no evidence to suggest that the dipeptide L-methionyl-L-tryptophan can be directly incorporated into a growing polypeptide chain; it would first need to be broken down into its individual amino acid components.
Cell Viability The constituent amino acids of the dipeptide exhibit distinct effects on cell viability. In an in vitro study using head-kidney leucocytes from the European seabass, a surplus of L-methionine was found to improve cell viability. nih.gov Conversely, supplementation with L-tryptophan did not alter leucocyte viability under the same conditions. nih.gov High concentrations of L-tryptophan have been shown in other models to inhibit cell proliferation and induce cell cycle arrest. medchemexpress.com
Research focused specifically on the L-tryptophyl-L-methionine (WM) dipeptide has revealed a significant role in modulating cellular activity related to neuroinflammation. In a study involving a mouse model of Alzheimer's disease, the intake of WM peptide suppressed the production of inflammatory cytokines and the activation of microglia. nih.gov This anti-inflammatory effect contributes to cellular protection and function in the context of neurodegenerative pathology.
| Compound | Cell Type | Observed Effect | Source |
|---|---|---|---|
| L-Methionine (surplus) | European seabass head-kidney leucocytes | Improved cell viability | nih.gov |
| L-Tryptophan | European seabass head-kidney leucocytes | Failed to alter cell viability | nih.gov |
| L-Tryptophan (high concentration) | pTr2 cells | Suppressed cell proliferation | medchemexpress.com |
| L-Tryptophyl-L-Methionine (WM Peptide) | Primary microglia / 5x FAD mouse brain | Suppressed activation and inflammatory cytokine production | nih.gov |
Computational and Theoretical Advances in Dipeptide Research Applied to L Methionine, L Tryptophyl
Methodological Developments in Peptide Conformational Prediction
The prediction of peptide conformation is a fundamental challenge in computational biology. For a dipeptide like L-methionyl-L-tryptophan, which possesses considerable flexibility, accurately determining its preferred three-dimensional structure is crucial for understanding its biological activity. Recent years have seen the development of sophisticated methodologies aimed at improving the accuracy and efficiency of conformational prediction.
Historically, methods relied on simplified energy functions and limited conformational sampling. However, contemporary approaches integrate robust physics-based models with advanced sampling algorithms and, more recently, artificial intelligence. Molecular dynamics (MD) simulations, for instance, have become a powerful tool to explore the conformational space of peptides by simulating the atomic motions over time. nih.gov These simulations can reveal the dynamic nature of dipeptides in solution, providing a landscape of accessible conformations rather than a single static structure.
A significant advancement has been the integration of experimental data with computational models. For example, a combined molecular-dynamics/NMR (MD-NMR) approach utilizes experimentally measured spectroscopic data, such as J-coupling constants, to refine and validate computationally generated conformational ensembles. nih.govacs.org This synergy overcomes the limitations of using either approach in isolation, leading to more accurate representations of peptide behavior in solution. nih.gov Bayesian statistical methods have further enhanced this integration by providing a framework to weigh experimental and computational data, yielding a refined estimate of substate populations with corresponding confidence intervals. acs.org
The advent of machine learning and artificial intelligence has revolutionized protein structure prediction, and these advances are being adapted for smaller peptides. consensus.app AlphaFold2, for example, has been utilized for the prediction of multiple structural conformations of peptides, offering a powerful new tool for high-throughput conformational analysis. biorxiv.orgnih.gov While initially developed for larger proteins, its application to peptides is a burgeoning area of research. biorxiv.org
Table 1: Comparison of Methodological Developments in Peptide Conformational Prediction
| Methodology | Description | Strengths | Limitations | Relevance to L-Methionyl-L-tryptophan |
| Molecular Dynamics (MD) Simulations | Simulates the time-evolution of atomic motions to explore the conformational landscape. nih.gov | Provides a dynamic view of peptide flexibility and solvent effects. | Computationally intensive; accuracy is dependent on the force field used. | Can model the flexibility of the methionine and tryptophan side chains and their interactions in a solvent environment. |
| Integrated MD-NMR Approaches | Combines MD simulations with experimental Nuclear Magnetic Resonance (NMR) data to refine conformational ensembles. nih.govacs.org | Improves accuracy by anchoring computational models to experimental reality. nih.gov | Requires acquisition of high-quality experimental data. | Can provide a highly accurate ensemble of conformations for L-methionyl-L-tryptophan in solution. |
| Bayesian Statistical Analysis | Uses statistical methods to integrate computational and experimental data for a more robust estimation of conformational populations. acs.org | Provides confidence intervals for population estimates. acs.org | The complexity of the statistical models can be a barrier. | Can quantify the probability of different conformational states of the dipeptide. |
| Artificial Intelligence (AI) / Machine Learning (e.g., AlphaFold2) | Utilizes deep learning models trained on vast structural datasets to predict peptide conformations. biorxiv.orgnih.gov | High accuracy for many protein structures; potential for high-throughput prediction. biorxiv.org | Performance on short, flexible peptides is still an active area of research. biorxiv.org | Could potentially provide rapid and accurate predictions of the dipeptide's structure. |
| Quantum Mechanics (QM) Calculations | Uses first-principles physics to calculate the electronic structure and energy of different conformations. nih.gov | Provides high accuracy for small systems and detailed information about electronic interactions. nih.gov | Computationally very expensive, limiting its use for extensive conformational sampling. | Ideal for accurately modeling the intramolecular hydrogen bonds and non-covalent interactions within L-methionyl-L-tryptophan. |
In Silico Approaches for Interaction Studies
Understanding how L-methionyl-L-tryptophan interacts with biological targets is key to elucidating its function. In silico approaches, such as molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing these interactions at an atomic level. nih.govacs.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.orgpepdd.com For L-methionyl-L-tryptophan, docking can be used to screen potential binding partners, such as receptors or enzymes, and to hypothesize its binding mode. The process involves sampling a large number of possible conformations and orientations of the dipeptide within the binding site of a target protein and then using a scoring function to rank them. acs.org Studies on similar dipeptides, such as Val-Trp, have successfully used molecular docking to predict binding energies and identify key interactions with target proteins. tandfonline.com
Following docking, molecular dynamics simulations can be employed to refine the docked complex and to study the dynamics of the interaction over time. nih.govmdpi.com These simulations provide a more realistic picture of the binding event, accounting for the flexibility of both the dipeptide and the target protein, as well as the influence of the surrounding solvent. nih.gov By analyzing the trajectories from these simulations, one can identify stable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and calculate binding free energies.
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory for studying interactions, particularly those involving chemical reactions or significant electronic polarization. nih.govresearchgate.net In a QM/MM simulation, the region of the system where the key interactions occur (e.g., the dipeptide and the active site of an enzyme) is treated with quantum mechanics, while the rest of the system is treated with the more computationally efficient molecular mechanics. nih.govuiuc.edu This approach allows for an accurate description of the electronic effects that govern the interaction, such as charge transfer and polarization, which can be crucial for understanding the binding mechanism of L-methionyl-L-tryptophan.
Table 2: In Silico Approaches for Studying Dipeptide Interactions
| Approach | Description | Primary Output | Application to L-Methionyl-L-tryptophan |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. longdom.orgpepdd.com | Binding poses, scoring/ranking of poses. | Predicting how L-methionyl-L-tryptophan might bind to a specific protein target. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the dipeptide-receptor complex in a realistic environment. nih.govmdpi.com | Trajectories of atomic positions, interaction energies, conformational changes. | Assessing the stability of the predicted binding pose and identifying key persistent interactions over time. |
| Hybrid QM/MM Methods | Combines quantum mechanics for a critical region with molecular mechanics for the surroundings. nih.govuiuc.edu | Detailed electronic information about the interaction, reaction pathways. | Accurately modeling the electronic details of the interaction between L-methionyl-L-tryptophan and a binding partner, especially if covalent bonds are formed or broken. |
| Free Energy Calculations (e.g., MM-PBSA/GBSA) | Post-processes MD simulation trajectories to estimate the binding free energy. | Binding free energy and its components. | Quantifying the strength of the interaction between L-methionyl-L-tryptophan and its target. |
Future Directions in Multiscale Modeling of Peptide Systems
The future of computational research on dipeptides like L-methionyl-L-tryptophan lies in the continued development and integration of multiscale modeling techniques. nih.gov These approaches aim to bridge the gap between different levels of theory and simulation, from the quantum mechanical description of chemical bonds to the coarse-grained representation of large biomolecular assemblies. digitellinc.comtandfonline.com
Furthermore, the development of more accurate and transferable force fields for molecular mechanics simulations remains a critical area of research. For dipeptides containing less common residues or modifications, the availability of well-parameterized force fields is essential for reliable simulations. Future force fields will likely incorporate more sophisticated treatments of electronic polarization and will be developed using machine learning techniques to learn from high-level quantum mechanical data.
The application of multiscale models to study peptide self-assembly and their interactions within crowded cellular environments is another exciting frontier. nih.govacs.org For L-methionyl-L-tryptophan, this could involve simulating its behavior in the presence of membranes or other biomolecules to understand how its local environment influences its conformation and function. These large-scale simulations will require the use of coarse-grained models, where groups of atoms are represented as single particles, to make the calculations computationally feasible. nih.gov
Ultimately, the goal is to develop predictive models that can accurately forecast the biological activity of dipeptides based on their amino acid sequence. This will require a multi-faceted approach that combines advances in conformational prediction, interaction studies, and multiscale modeling to create a comprehensive understanding of the structure-function relationship of peptides like L-methionyl-L-tryptophan.
Q & A
Q. What are the optimal synthetic routes for L-Methionine, L-tryptophyl-containing peptides, and how can purity be validated?
Methodological Answer:
- Use solid-phase peptide synthesis (SPPS) with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for side-chain stability. For example, the Boc group in 's compound (CAS 5934-88-3) protects the tryptophan indole ring during coupling .
- Validate purity via reversed-phase HPLC coupled with mass spectrometry (LC-MS). Physicochemical properties (e.g., LogP = 3.796, PSA = 109.52 Ų) from guide solvent selection for chromatography .
- Confirm stereochemical integrity using circular dichroism (CD) spectroscopy or X-ray crystallography.
Q. How can researchers quantify L-Methionine in complex biological matrices with high selectivity?
Methodological Answer:
- Enzymatic assays (e.g., L-Methionine-γ-lyase) coupled with spectrophotometric detection (absorbance at 560 nm) as described in . This method avoids interference from structurally similar amino acids .
- For trace detection, use LC-MS with stable isotope-labeled internal standards (e.g., L-Methionine-¹³C₅; ) to correct for matrix effects .
Q. What safety protocols are critical when handling L-Methionine derivatives in laboratory settings?
Methodological Answer:
- Wear nitrile gloves and lab coats to prevent dermal exposure ( ). Use fume hoods for weighing powdered forms due to respiratory risks .
- Store compounds at -20°C under nitrogen to prevent oxidation ( ). Dispose of waste via incineration in compliance with EPA guidelines.
Advanced Research Questions
Q. How does oxidation of L-Methionine residues impact protein therapeutic efficacy, and how can it be mitigated?
Methodological Answer:
- Methionine oxidation in monoclonal antibodies (mAbs) destabilizes the Fc region, reducing binding affinity ( ). Assess oxidation via peptide mapping with LC-MS/MS, focusing on methionine sulfoxide formation .
- Stabilize formulations using antioxidants like N-acetyl-tryptophan (NAT) or methionine itself (0.05–0.1% w/v), which act as reactive oxygen species (ROS) scavengers ( ). Monitor degradation via size-exclusion chromatography (SEC) and accelerated stability studies (40°C/75% RH) .
Q. What experimental designs are suitable for evaluating the neuroprotective effects of L-Methionine in vivo?
Methodological Answer:
- Use a randomized block design (RBD) with dose escalation (e.g., 0.25–0.5% dietary supplementation) in rodent models, as in . Measure cognitive outcomes via Morris Water Maze (MWM) trials and analyze data with two-way ANOVA followed by Bonferroni correction .
- Pair with biochemical assays (e.g., plasma L-Methionine quantification via LC-MS) to correlate systemic levels with neuroprotection ( ) .
Q. How can metabolic engineering optimize L-Methionine production in microbial systems?
Methodological Answer:
- Engineer Corynebacterium glutamicum strains by overexpressing the metY gene (methionine synthase) and knockout feedback inhibition pathways ( ). Use biosensors (e.g., Lrp-based transcriptional regulators) for high-throughput screening of overproducing mutants via FACS .
- Monitor flux balance using ¹³C metabolic flux analysis (MFA) to identify bottlenecks in the transsulfuration pathway.
Data Contradiction Analysis
Q. How to reconcile conflicting data on L-Methionine’s role in oxidative stress and disease biomarkers?
Methodological Answer:
- While highlights methionine’s antioxidant role in protein formulations, links low plasma methionine to diabetes type 1 onset. Contextualize findings by differentiating exogenous (supplemental) vs. endogenous methionine pools.
- Use multi-omics approaches (e.g., metabolomics + proteomics) to map methionine’s dual roles. For example, isotope tracing (L-Methionine-¹³C₅) can track incorporation into proteins versus glutathione synthesis .
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